Benzene-14C
Description
Structure
3D Structure
Properties
CAS No. |
27271-55-2 |
|---|---|
Molecular Formula |
C6H6 |
Molecular Weight |
80.10 g/mol |
IUPAC Name |
(114C)cyclohexatriene |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1+2 |
InChI Key |
UHOVQNZJYSORNB-NJFSPNSNSA-N |
Isomeric SMILES |
C1=CC=[14CH]C=C1 |
Canonical SMILES |
C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis and Properties of Benzene 14c
The synthesis of Benzene-¹⁴C for research purposes typically begins with a primary source of the isotope, Barium [¹⁴C]carbonate (Ba[¹⁴C]O₃). manufacturingchemist.com A common synthetic route involves the liberation of [¹⁴C]carbon dioxide from the barium salt using a strong acid. manufacturingchemist.com This labeled CO₂ is then converted through a series of chemical reactions into benzene (B151609). intertek.com One established laboratory method involves reacting the CO₂ with molten lithium to form lithium carbide (Li₂[¹⁴C]₂), which is then hydrolyzed to produce [¹⁴C]acetylene (H[¹⁴C]≡[¹⁴C]H). radiocarbon.com Finally, the [¹⁴C]acetylene is trimerized, often using a catalyst, to form Benzene-¹⁴C. radiocarbon.com
Physicochemical Properties of Benzene-14C
The fundamental properties of Benzene-¹⁴C are dictated by the benzene molecule, with the key difference being the presence of the radioactive carbon-14 (B1195169) isotope.
| Property | Value/Description | Source(s) |
| Chemical Formula | C₆H₆ (with one or more C atoms as ¹⁴C) | chembk.com, nih.gov |
| Molecular Weight | ~80.10 g/mol (varies slightly based on ¹⁴C position) | nih.gov |
| Appearance | Clear, colorless liquid | nih.gov |
| Odor | Aromatic, petroleum-like | nih.gov |
| Solubility | Slightly soluble in water; miscible with organic solvents | nih.gov, byjus.com |
| Radioactivity | Beta (β⁻) emitter | igdtp.eu |
| Half-life of ¹⁴C | ~5730 years | radiocarbon.com |
Advanced Analytical Techniques for Benzene 14c Detection and Quantification
Liquid Scintillation Counting (LSC) Methodologies
Liquid Scintillation Counting is a widely used technique for quantifying the low-energy beta emissions from Carbon-14 (B1195169). igdtp.euhidex.de The fundamental principle involves dissolving the sample in a liquid scintillation cocktail. The energy from the beta particles emitted by the 14C atoms is transferred to a solvent and then to a scintillator, which fluoresces. igdtp.eu This light is detected by photomultiplier tubes (PMTs) and converted into an electrical pulse, which is then counted.
In the most direct application for Benzene-14C, the sample itself acts as the scintillation solvent, given that benzene (B151609) is an excellent solvent and can transfer energy efficiently. igdtp.euiaea.org This method is considered one of the most advanced LSC techniques because it maximizes the amount of carbon from the sample within the counting vial, with benzene containing over 90% carbon by weight. igdtp.eu A small amount of a primary scintillator, such as Butyl-PBD, is added to the this compound sample to produce the scintillation effect. akjournals.comrevvity.com This direct approach is advantageous as it can lead to high counting efficiencies. iaea.org For instance, measurements can be performed with a mixture of 3 ml of benzene and 1 ml of a scintillation cocktail, yielding a counting efficiency of 64.3 ± 1.0%. akjournals.com
When this compound is not the starting material, various sample preparation techniques are employed to convert the carbon in the sample into a form suitable for LSC. The goal is to isolate the Carbon-14 and introduce it into the scintillation cocktail.
Benzene Conversion: For many organic and inorganic samples, a multi-step chemical synthesis is performed to convert the sample's carbon into benzene. This process typically involves the combustion of the sample to produce carbon dioxide (CO2). igdtp.euresearchgate.net The CO2 is then reacted to form a carbide, which is subsequently hydrolyzed to produce acetylene (B1199291). Finally, the acetylene is trimerized to form benzene. researchgate.net This synthesized benzene, now containing the 14C from the original sample, is then mixed with a scintillator for counting. revvity.com
Carbonate and Carbamate Formation: An alternative to benzene synthesis is the absorption of CO2, produced from sample combustion, into an alkaline solution or an organic amine. igdtp.euresearchgate.net When CO2 is trapped in a sodium hydroxide (B78521) (NaOH) solution, it forms sodium carbonate. radioprotection.orgiaea.org This carbonate solution can then be mixed with a scintillation cocktail for analysis. radioprotection.org Alternatively, CO2 can be absorbed by an amine-based scintillation cocktail, such as Carbo-Sorb®, where it forms a carbamate. hidex.comresearchgate.net This method is often simpler and faster than benzene synthesis. cambridge.org
The choice of sample preparation method depends on the sample type, the required precision, and the available equipment.
To ensure accurate and reliable results, several LSC parameters must be optimized.
Counting Window Configuration: The energy spectrum of the beta particles emitted from 14C is continuous, with a maximum energy of 156 keV. The counting window, which is the energy range over which counts are recorded, must be set to maximize the signal from 14C while minimizing background noise. researchgate.net For example, an optimal measuring window for a CO2 absorption method was found to be between channels 144 and 372, encompassing 93% of the 14C spectrum. researchgate.net For a direct analysis of 14C in urine, a measurement range of 4.5-36 keV was selected. mednexus.org
Efficiency Determination: Not every beta particle emitted will be detected. The counting efficiency, the ratio of counted events to actual decay events, must be determined. This can be done using a known standard or through methods like the Triple-to-Double Coincidence Ratio (TDCR), which allows for absolute activity determination without an external standard. nuclearsystem.comgmi-inc.com For a CO2 absorption method, the counting efficiency was determined to be 58.8 ± 1.4% for a saturated solution. akjournals.com
Background Subtraction: There are always background counts originating from cosmic radiation, natural radioactivity in the instrument and vial materials, and electronic noise. A "blank" sample, containing no 14C, is measured to determine the background count rate, which is then subtracted from the sample counts. akjournals.compsu.edu
The figure of merit (FOM), often calculated as E²/B (where E is efficiency and B is background), is a key parameter used to optimize these settings for the best possible sensitivity. akjournals.com
Quench Correction: Quenching is any process that reduces the amount of light reaching the PMTs, leading to a lower apparent count rate. Chemical quench is caused by substances in the cocktail that interfere with the energy transfer, while color quench is caused by materials that absorb the emitted light. psu.edu Quench correction is crucial for accurate quantification. A common method involves creating a quench curve by adding known amounts of a quenching agent to a series of standards and plotting the counting efficiency against a quench indicating parameter, such as the Transformed Spectral Index of the External Standard (tSIE). mednexus.orgigdtp.eu This curve is then used to determine the efficiency of the unknown samples based on their measured quench level. mednexus.org
Luminescence-Free Counting Modes: Chemiluminescence and photoluminescence are phenomena that can produce light not originating from the radioactive decay, leading to erroneously high counts. nuclearsystem.com Modern LSC instruments can mitigate this through luminescence-free counting modes. One such mode is triple coincidence counting, where an event is only registered if it is detected by three PMTs simultaneously. nuclearsystem.comgmi-inc.commetorx.com This significantly reduces interference from chemiluminescence and other low-energy noise events, allowing for immediate counting of samples that would otherwise require a "dark adaptation" period. nuclearsystem.comgmi-inc.com
Accelerator Mass Spectrometry (AMS) Applications for Carbon-14
Accelerator Mass Spectrometry is a highly sensitive technique that directly counts the number of 14C atoms in a sample, rather than waiting for their decay. radiocarbon.comradiocarbon.com This makes it 1,000 to 10,000 times more sensitive than LSC. radiocarbon.com AMS accelerates ions to very high energies, allowing for the separation of 14C from interfering isobars (atoms of other elements with the same mass), most notably Nitrogen-14 (14N). libretexts.org
A critical step in AMS analysis is the conversion of the carbon in the sample into a solid graphite (B72142) target. radiocarbon.comciram-lab.com This process is essential for producing a stable and intense ion beam in the AMS instrument. researchgate.netscispace.com
The general procedure involves the following steps:
Combustion/Hydrolysis: The sample is first combusted in an oxygen atmosphere to convert all carbon into CO2. uga.edu For carbonate samples, acid hydrolysis is used to release CO2. ciram-lab.com The resulting CO2 is cryogenically purified to remove other gases. radiocarbon.com
Graphitization: The purified CO2 is then reduced to elemental carbon in the form of graphite. This is typically done through a catalytic reaction. A common method involves the reduction of CO2 with hydrogen (H2) in the presence of an iron (Fe) powder catalyst at elevated temperatures (e.g., 650°C). researchgate.net Another approach is the Bosch reaction, where CO2 reacts with hydrogen over a cobalt catalyst. radiocarbon.com A simplified "single-step" method combines combustion and reduction in a sealed tube with zinc, titanium hydride, and an iron catalyst. researchgate.netcambridge.org
Target Pressing: The resulting graphite powder is then pressed into a target holder (cathode) at high pressure to form a solid plug. radiocarbon.com This target is then loaded into the ion source of the accelerator. radiocarbon.com14chrono.org
The quality of the graphite target is crucial for accurate AMS measurements. It should be homogenous and have good crystallinity to ensure a stable ion beam. ntu.edu.tw
Research Findings Summary
| Technique | Principle | Sample Preparation | Key Parameters & Corrections | Applications |
| Liquid Scintillation Counting (LSC) | Measures beta decay via fluorescence | Direct mixing, Benzene synthesis, CO2 absorption (Carbonate/Carbamate) igdtp.euresearchgate.net | Counting window, Efficiency, Background, Quench correction, Luminescence-free modes akjournals.comresearchgate.netnuclearsystem.com | Quantifying relatively high levels of 14C in various matrices igdtp.eu |
| Accelerator Mass Spectrometry (AMS) | Direct counting of 14C atoms | Conversion to CO2, then reduction to a solid graphite target radiocarbon.comciram-lab.com | Graphite quality, Isotopic fractionation correction researchgate.netntu.edu.tw | Ultra-sensitive detection of 14C for dating and tracer studies radiocarbon.comlibretexts.org |
Comparative Performance Analysis of AMS and LSC for Carbon-14 Measurement
The two principal techniques for measuring Carbon-14 (¹⁴C) content are Accelerator Mass Spectrometry (AMS) and Liquid Scintillation Counting (LSC). While both can be applied to this compound analysis, they differ significantly in their principles and performance characteristics. LSC measures the beta particles emitted from the radioactive decay of ¹⁴C, whereas AMS directly counts the number of ¹⁴C atoms in a sample. infn.ittos.orgradiocarbon.com This fundamental difference leads to substantial variations in sensitivity, sample requirements, and precision.
Accelerator Mass Spectrometry (AMS) is renowned for its exceptional sensitivity, which is several orders of magnitude greater than that of Liquid Scintillation Counting (LSC). infn.it AMS can detect ¹⁴C at attomolar (10⁻¹⁸ mole) concentrations, making it ideal for studies involving trace amounts of a labeled compound. nih.govopenmedscience.com The limit of detection (LOD) for AMS can be as low as 1 attomole of ¹⁴C. nih.gov For instance, in a study analyzing ¹⁴C-labeled atrazine (B1667683) metabolites, AMS demonstrated a mass detection limit of 5.5 attomoles, significantly lower than the 54,000 attomoles required by LSC. nih.gov
LSC, while less sensitive, is still a robust technique for samples with higher ¹⁴C concentrations. openmedscience.com Its detection limits are typically in the femtomole (10⁻¹⁵ mole) range. A direct comparison for atrazine metabolites in urine showed the concentration detection limit for AMS was 2.2 fmol/mL, whereas for LSC it was 27 fmol/mL. nih.gov The lower sensitivity of LSC is attributed to its reliance on detecting decay events, which are infrequent, and higher background noise levels that can interfere with measurements. hidex.de
| Parameter | Accelerator Mass Spectrometry (AMS) | Liquid Scintillation Counting (LSC) | Reference |
|---|---|---|---|
| Principle | Direct counting of ¹⁴C atoms | Detection of beta particle decay | infn.itradiocarbon.com |
| Sensitivity | Very High (attomolar range) | Moderate (femtomolar range) | nih.govnih.govopenmedscience.com |
| Mass Detection Limit (example) | 5.5 amol | 54,000 amol | nih.gov |
| Concentration Detection Limit (example) | 2.2 fmol/mL | 27 fmol/mL | nih.gov |
A significant advantage of AMS is its ability to analyze very small samples. Typically, AMS requires only a few milligrams of sample material, and in some cases, as little as 0.5 mg. tos.orgnumberanalytics.com This is particularly beneficial when working with precious or limited-quantity samples. openmedscience.com For the analysis of this compound, this means that research can be conducted with minimal amounts of the synthesized, radiolabeled compound.
Conversely, LSC generally requires larger sample sizes, often in the range of several grams, to achieve adequate counts above the background level. numberanalytics.com While this can be a disadvantage, a larger sample mass can sometimes provide a more representative measurement of the bulk material, reducing the impact of small-scale heterogeneity. hidex.de The small sample size for AMS can sometimes be a drawback, as it may not be representative of the entire sample, necessitating a higher number of replicates to ensure statistical validity. hidex.de
Both AMS and LSC can provide high-quality data, with multiple inter-laboratory comparisons demonstrating that AMS is generally more accurate and precise than decay-counting techniques like LSC. nih.gov The precision of AMS measurements is often between 1% and 6%, primarily influenced by the radiocarbon content and the analysis time. nih.gov For low-level samples, AMS has demonstrated a precision of 1.7% with a day-to-day reproducibility of 3.9%. nih.gov Accuracy for AMS is excellent, often between 1% and 3%, and can be even better than 1% when quantifying materials with known isotope concentrations. nih.gov
LSC can also achieve good accuracy, with some studies showing strong correlation with AMS results. nih.govresearchgate.net For example, a comparison of ¹⁴C activity in biofuels measured by both methods showed good agreement. hidex.de The ASTM standard specifies a maximum total error of ±3% for both techniques. hidex.de However, LSC is more susceptible to issues like quenching (where the efficiency of light emission is reduced), which can impact accuracy if not properly corrected. numberanalytics.com
| Performance Metric | Accelerator Mass Spectrometry (AMS) | Liquid Scintillation Counting (LSC) | Reference |
|---|---|---|---|
| Sample Mass | Milligrams to micrograms (e.g., 0.5 mg) | Grams | tos.orgnumberanalytics.com |
| Precision (Coefficient of Variation) | 1% - 6% | Generally higher than AMS | nih.gov |
| Accuracy | Excellent (typically 1-3%) | Good (can be affected by quenching) | nih.govnumberanalytics.com |
| Analysis Time | 10 - 30 minutes per sample | 1 - 12 hours per sample | hidex.de |
Ancillary Analytical Techniques for this compound Research
Beyond the direct measurement of the ¹⁴C isotope, other analytical techniques are crucial for ensuring the quality and accuracy of this compound research. These ancillary methods address aspects like compound purity and corrections for natural isotopic variations.
Before conducting quantitative analysis with AMS or LSC, it is essential to confirm the chemical purity and identity of the this compound sample. Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful and widely used technique for this purpose. betalabservices.comthermofisher.com
In GC/MS, the sample is first vaporized and passed through a gas chromatograph, which separates the various components of the mixture. betalabservices.com These separated components then enter a mass spectrometer, which ionizes them and identifies them based on their mass-to-charge ratio and fragmentation patterns. betalabservices.comthermofisher.com By comparing the resulting mass spectrum to a reference database, the identity of the compound can be confirmed. betalabservices.com This process ensures that the measured radioactivity is indeed from this compound and not from any radiolabeled impurities that may have been introduced during synthesis or handling. mit.edu In the context of compound-specific isotope analysis, GC is often coupled with an isotope ratio mass spectrometer (IRMS) to assess the purity of individual compounds before they are collected for ¹⁴C analysis by AMS. uga.edu
Isotopic fractionation is a natural process where the relative abundance of isotopes changes due to their mass differences during physical or biochemical processes. radiocarbon.com For example, during photosynthesis, plants preferentially take up the lighter ¹²C isotope over the heavier ¹³C and ¹⁴C isotopes. radiocarbon.com This means that the starting ¹⁴C/¹²C ratio in a sample can vary depending on its origin, which can affect the accuracy of ¹⁴C measurements if not accounted for.
To correct for this, Stable Carbon Isotope Ratio Analysis is performed using an Isotope Ratio Mass Spectrometer (IRMS). radiocarbon.comradiocarbon.com This analysis measures the ratio of stable carbon isotopes, ¹³C to ¹²C (expressed as δ¹³C). radiocarbon.com Since the fractionation of ¹⁴C is theoretically double that of ¹³C, the measured δ¹³C value can be used to calculate and apply a correction factor to the measured ¹⁴C data. radiocarbon.comresearchgate.net This "normalization" process adjusts the measured ¹⁴C activity to a standard value (typically -25‰ relative to the PDB standard), thereby removing the variability caused by fractionation and ensuring more accurate and comparable results across different samples. radiocarbon.comnoaa.govcolumbia.edu This correction is a standard and critical step in high-precision ¹⁴C studies. radiocarbon.com
Applications of Benzene 14c in Environmental and Ecological Research
Environmental Fate and Transport Studies of Benzene (B151609) in Various Compartments
Benzene-14C is instrumental in studying the distribution and behavior of benzene in the environment. Its radioactive signature allows for precise measurement even at low concentrations, providing critical data on its partitioning between soil, water, and air. Studies have shown that volatilization is a primary mechanism for the removal of benzene from soil and water. service.gov.ukcanada.ca For instance, one study noted that a significant portion of benzene applied to soil volatilized, with only a small percentage remaining in situ. service.gov.uk The relatively high water solubility and vapor pressure of benzene contribute to its mobility in the environment. epa.goveaht.org
In soil-crop systems, experiments with this compound have helped to quantify its uptake and distribution in plants. Research indicates a low potential for mass concentration in plant tissues, with the majority of the radiolabeled carbon being lost from the soil, likely through volatilization. service.gov.uknih.gov
The use of this compound has been pivotal in elucidating the biodegradation and mineralization pathways of benzene. Mineralization, the complete degradation of an organic compound to its inorganic constituents, is often tracked by measuring the production of 14CO2 from [14C]benzene.
Under aerobic conditions, benzene is readily biodegraded by a wide variety of microorganisms. nih.govcdc.gov The initial step in aerobic benzene degradation typically involves the action of monooxygenase or dioxygenase enzymes, leading to the formation of catechol. This intermediate is then further degraded through either ortho or meta ring cleavage pathways, ultimately resulting in the formation of intermediates that can enter the Krebs cycle and be mineralized to carbon dioxide and water. researchgate.net Studies using mixed microbial cultures derived from gasoline-contaminated aquifers have demonstrated the mineralization of this compound to 14CO2. berkeley.edu Research has also identified various bacterial genera capable of aerobic benzene degradation, including Pseudomonas, Rhodococcus, and Marinobacter. berkeley.edunih.govub.edu
For a long time, benzene was considered persistent under anaerobic conditions. However, numerous studies utilizing this compound have now conclusively shown that it can be degraded in the absence of oxygen under various electron-accepting conditions. nih.govresearchgate.net
Methanogenic Conditions: In environments where methane (B114726) is produced, this compound has been shown to be converted to 14CH4 and 14CO2. nih.govscispace.com This process often involves a consortium of microorganisms, where fermenting bacteria initially break down the benzene ring, and methanogens then convert the resulting intermediates to methane and carbon dioxide. nih.gov Studies have demonstrated complete mineralization of benzene under methanogenic conditions in sediments from petroleum-contaminated aquifers. nih.govnih.gov
Sulfate-Reducing Conditions: Under sulfate-reducing conditions, the degradation of this compound is coupled with the reduction of sulfate (B86663). This has been observed in both freshwater and marine sediments. nih.govnih.gov The mineralization of benzene in these environments is confirmed by the production of 14CO2 from radiolabeled benzene. researchgate.net Microbial consortia involved in this process often include members of the Deltaproteobacteria. researchgate.net
Denitrifying Conditions: Benzene degradation can also occur under nitrate-reducing (denitrifying) conditions. nih.govasm.org In these systems, nitrate (B79036) serves as the terminal electron acceptor. Studies using [14C]benzene have confirmed its mineralization to 14CO2, with a significant portion of the radiolabel being recovered as carbon dioxide. nih.govresearchgate.net Research has shown that benzene biodegradation is coupled with the reduction of nitrate to nitrite (B80452) and subsequently to nitrogen gas. nih.govasm.org
Iron-Reducing Conditions: Benzene degradation has also been documented under iron-reducing conditions, where Fe(III) acts as the electron acceptor. nih.govnih.gov Enrichment cultures have demonstrated the ability to anaerobically oxidize benzene, with a portion of [14C]benzene being mineralized to 14CO2. nih.gov
The rate of this compound biodegradation is influenced by a variety of environmental factors.
Temperature and pH: Optimal temperature and pH ranges have been identified for benzene degradation by specific bacterial strains. For instance, one study found the optimal pH and temperature for benzene degradation by Bacillus glycinifermentans to be 7 and 32°C, respectively. pjoes.com Generally, pH ranges from 5 to 8 are considered favorable for hydrocarbon biodegradation. researchgate.net
Substrate Concentration: The concentration of benzene can impact its degradation rate. High concentrations can sometimes be inhibitory to microbial activity. pjoes.com
Salinity: Salinity is another critical factor, particularly in marine and estuarine environments. Studies have shown that halophilic and halotolerant bacteria can effectively degrade benzene at high salt concentrations. nih.govresearchgate.net For one enrichment culture, benzene degradation was observed at NaCl concentrations between 0.5 M and 2.5 M, with no degradation occurring at 0 M, 3.0 M, or 4.0 M NaCl. nih.gov
Interactive Data Table: Effect of NaCl Concentration on Benzene Degradation
The use of radiolabeled benzene has been crucial in identifying and quantifying the transient intermediates formed during its biodegradation.
Under microaerophilic conditions, phenol (B47542) has been identified as a major and stable intermediate, which is subsequently transformed into catechol and benzoate (B1203000). nih.gov In anaerobic methanogenic degradation, phenol, acetate, and propionate (B1217596) have been identified as key intermediates. nih.govscispace.com Under nitrate-reducing conditions, both phenol and benzoate have been observed as transient intermediates. nih.gov The carboxylation of benzene to form benzoate is considered a likely initial step in some anaerobic degradation pathways. researchgate.net
Interactive Data Table: Benzene Degradation Intermediates Under Various Conditions
A diverse range of microorganisms capable of degrading benzene have been identified from various environments.
Under aerobic conditions, genera such as Marinobacter have been found to be dominant in halophilic enrichment cultures that mineralize this compound. nih.gov
In anaerobic environments, specific microbial groups have been linked to benzene degradation under different electron-accepting conditions. For instance, under iron-reducing conditions, members of the Geobacteraceae family have been implicated. nih.gov In nitrate-amended microcosms, the growth of Thermincola species has been associated with benzene biodegradation. biorxiv.org For methanogenic degradation, a deltaproteobacterium has been identified as a key player. nih.gov In sulfate-reducing consortia, a distinct phylotype within the Deltaproteobacteria has been shown to be the primary benzene degrader. researchgate.net
Pure cultures capable of anaerobic benzene degradation have also been isolated, including strains of Azoarcus and Alicycliphilus denitrificans under nitrate-reducing and chlorate-reducing conditions, respectively. nih.gov The strain Dechloromonas RCB has been shown to mineralize [14C]benzene to 14CO2 under anaerobic conditions with nitrate or (per)chlorate as the electron acceptor. nih.gov
Certification and Authentication of Bio-based Products via Carbon-14 (B1195169) Content Analysis
The increasing consumer and industrial demand for sustainable and eco-friendly products has led to a surge in materials derived from renewable, biological sources. renewable-carbon.eu This trend necessitates reliable methods to verify product claims and authenticate the origin of their constituent materials. Carbon-14 (¹⁴C) analysis, a technique that utilizes the radioactive isotope of carbon, serves as a definitive tool for this purpose, providing a quantitative measure of a product's bio-based content. ri.sescconline.org This method directly distinguishes between carbon derived from contemporary biomass and that from fossil fuels, which are devoid of ¹⁴C. renewable-carbon.euinfinitalab.com
The fundamental principle of ¹⁴C analysis for bio-based content verification lies in the natural carbon cycle. hidex.de Living organisms, such as plants, continuously incorporate carbon from the atmosphere, which includes a known, stable concentration of ¹⁴C. scconline.org Upon the organism's death, this uptake ceases, and the ¹⁴C content begins to decay with a half-life of approximately 5,730 years. hidex.deontosight.ai Consequently, materials derived from recent biomass (e.g., crops, algae, organic waste) contain a modern level of ¹⁴C. ciram-lab.com In contrast, fossil-based materials, such as petroleum and its derivatives, are millions of years old, and their ¹⁴C has long since decayed to undetectable levels. renewable-carbon.euscconline.org By measuring the ¹⁴C concentration in a product, its bio-based carbon content can be accurately quantified. betalabservices.com A result of 100% bio-based content indicates the material is entirely sourced from biomass, while a 0% result signifies it is wholly derived from fossil feedstocks. A percentage between these extremes reveals a product made from a mixture of both sources. renewable-carbon.eubetalabservices.com
One of the established standard methods for this analysis directly involves the synthesis of this compound. According to the standard ASTM D6866, Method C, the carbon contained within a product sample is first combusted to produce carbon dioxide (CO₂). infinitalab.comastm.org This CO₂ is then chemically converted into Benzene (C₆H₆). The radioactivity of this synthesized benzene, which now carries the ¹⁴C from the original sample, is measured using a technique called Liquid Scintillation Counting (LSC). infinitalab.comastm.org This measurement allows for the precise determination of the bio-based content.
The certification of bio-based products relies on internationally recognized standards that prescribe the use of radiocarbon analysis. These standards ensure that testing is performed consistently and reliably across different laboratories.
| Standard | Issuing Body | Title |
| ASTM D6866 | ASTM International | Standard Test Methods for Determining the Biobased Content of Solid, Liquid, and Gaseous Samples Using Radiocarbon Analysis. ciram-lab.comastm.org |
| EN 16640 | European Committee for Standardization (CEN) | Bio-based products – Bio-based carbon content – Determination of the bio-based carbon content using the radiocarbon method. ciram-lab.commilanounica.it |
| ISO 16620-2 | International Organization for Standardization | Plastics – Biobased content – Part 2: Determination of biobased carbon content. ciram-lab.commilanounica.it |
Adherence to these standards is often a prerequisite for obtaining certification under various eco-labeling programs, which help consumers identify genuinely sustainable products.
| Certification Program | Description | Required Standard(s) |
| USDA BioPreferred® Program | A U.S. government-led program to promote the purchase and use of bio-based products. renewable-carbon.euscconline.org | ASTM D6866 |
| OK Biobased (TÜV AUSTRIA) | A European certification scheme that rates products with one to four stars based on their bio-based content percentage. milanounica.it | ASTM D6866, EN 16640 |
| DIN-Geprüft Biobased (DIN CERTCO) | A German certification that classifies products into three categories based on their measured bio-based content. milanounica.it | EN 16785-1 (which utilizes radiocarbon analysis) |
Research and practical application have demonstrated the efficacy of ¹⁴C analysis in verifying product authenticity and detecting fraud. In the food and cosmetics industries, where "natural" claims are prevalent, this method can uncover economically motivated adulteration where cheaper, synthetic (petroleum-derived) ingredients are substituted for their natural counterparts. betalabservices.comfei-online.com
A case study conducted by Beta Analytic on commercial garlic oil samples highlights the method's utility. betalabservices.com Several products labeled as "100% pure garlic essential oil" were tested for their bio-based content alongside a known artificial sample. While standard chemical composition tests (GC-MS) showed all samples were consistent with garlic oil, the ¹⁴C analysis revealed a significant discrepancy. betalabservices.combetalabservices.com
| Sample ID | Product Label | Bio-based Carbon Content (%) | Authenticity Verdict |
| Sample 1 | 100% Pure Garlic Essential Oil | 100% | Authentic |
| Sample 2 | 100% Pure Garlic Essential Oil | 2% | Adulterated with synthetic compounds |
| Sample 3 | 100% Pure Garlic Essential Oil | 23% | Adulterated with synthetic compounds |
| Sample 4 | 100% Pure Garlic Essential Oil | 2% | Adulterated with synthetic compounds |
| Sample 5 | Artificial Garlic Oil | 0% | Synthetic (as labeled) |
| (Data sourced from a case study by Beta Analytic) betalabservices.com |
The results demonstrated that only one of the "pure" products was genuinely 100% bio-based. The others were significantly adulterated with petroleum-derived synthetic materials, a fact that would have gone undetected without ¹⁴C analysis. betalabservices.com This application is crucial for protecting consumers and honest manufacturers, ensuring product integrity and substantiating marketing claims. fei-online.com
Applications of Benzene 14c in Biological and Biomedical Research Methodologies
Elucidation of Benzene (B151609) Metabolism and Biotransformation Pathways
Benzene-14C has been an invaluable tool for mapping the intricate metabolic pathways of benzene. Metabolism is a prerequisite for benzene's toxicity, and understanding these pathways is crucial. nih.govwho.int The initial metabolic step is primarily the oxidation of benzene, which leads to a cascade of secondary metabolites. mdpi.com Qualitatively, the metabolic pathways appear similar across various species, including humans and laboratory animals, though significant quantitative differences exist. who.intnih.gov
The metabolism of benzene is initiated predominantly by cytochrome P450 enzymes, with CYP2E1 playing a primary role, to form the highly reactive electrophile, benzene oxide. who.intnih.gov Using [14C]benzene, researchers have successfully identified benzene oxide as a product of hepatic metabolism in vitro in mouse, rat, and human liver microsomes. researchgate.net This intermediate is pivotal as it can follow several metabolic routes. nih.gov
Benzene oxide can spontaneously rearrange to form phenol (B47542), which is a major metabolite of benzene. nih.govresearchgate.net The conversion of benzene to phenol was one of the earliest recognized metabolic pathways. nih.gov Studies using this compound have confirmed that phenol is a primary product, which can then be further metabolized or conjugated for excretion. who.intresearchgate.net For instance, in incubations of mouse microsomes with 1 mM [14C]benzene, phenol was a significant metabolite, while benzene oxide accounted for approximately 7% of the total metabolites formed. researchgate.net
Following the initial oxidation to phenolic compounds, these intermediates undergo Phase II conjugation reactions to facilitate their excretion. This compound has been instrumental in identifying and quantifying these conjugated metabolites. The primary conjugates are phenyl sulfate (B86663) and phenyl glucuronide, formed from the sulfation and glucuronidation of phenol, respectively. who.intcdc.govresearchgate.net
These conjugated metabolites are major urinary products. cdc.gov Studies in various species have shown that phenyl sulfate is often the major urinary metabolite. For example, in cynomolgus monkeys administered [14C]benzene, phenyl sulfate was the predominant metabolite found in urine. nih.gov Similarly, hydroquinone (B1673460), another key metabolite, is also excreted as hydroquinone glucuronide. cdc.gov These conjugation reactions represent a detoxification pathway, converting the reactive phenolic intermediates into more water-soluble and readily excretable forms. who.int
The metabolic pathway of benzene is not limited to simple hydroxylation and conjugation. The benzene ring can be opened, leading to the formation of highly reactive and toxic metabolites. Benzene oxide is in equilibrium with its valence tautomer, oxepine, which can undergo ring-opening to form trans,trans-muconaldehyde. nih.govnih.gov The formation of this ring-opened product from [14C]benzene has been demonstrated in vitro using mouse liver microsomes. nih.gov trans,trans-Muconaldehyde can be further oxidized to trans,trans-muconic acid, a known urinary metabolite of benzene in multiple species. nih.govnih.govnih.gov The presence of muconic acid in urine is considered an indicator of metabolic pathways leading to potentially toxic metabolites. nih.gov
In addition to ring-opening, further oxidation of the primary metabolite phenol occurs. This secondary metabolism, also catalyzed by cytochrome P450, yields dihydroxybenzenes, primarily hydroquinone and catechol. nih.govresearchgate.netresearchgate.net The formation of these metabolites has been extensively studied using this compound. nih.govnih.govnih.gov Hydroquinone, in particular, is implicated in benzene's toxicity. nih.gov Both hydroquinone and catechol can undergo further conjugation or oxidation, contributing to the complex metabolic profile of benzene. nih.govnih.gov Studies have shown that these metabolites can act synergistically to produce genotoxic effects. nih.gov
Tracing this compound has been crucial for identifying the specific enzyme systems responsible for its biotransformation.
Cytochrome P450 (CYP) Isoforms : The initial and rate-limiting step of benzene metabolism—the oxidation to benzene oxide—is primarily mediated by the CYP2E1 isoform. who.intnih.gov Studies using CYP2E1-knockout mice have shown a reduction in urinary benzene metabolites by approximately 90%, confirming the central role of this enzyme. who.int Other CYP isoforms may also contribute to a lesser extent. who.intnih.gov These enzymes are also responsible for the secondary oxidation of phenol to hydroquinone and catechol. nih.gov
Microsomal Epoxide Hydrolase (mEH) : Benzene oxide can be detoxified by the action of microsomal epoxide hydrolase, which catalyzes its conversion to benzene dihydrodiol. nih.gov This dihydrodiol can then be further metabolized to catechol by dihydrodiol dehydrogenase. nih.gov
Myeloperoxidase (MPO) : This enzyme, which is abundant in the bone marrow, plays a critical role in the localized activation of benzene metabolites. who.int MPO can catalyze the oxidation of phenolic metabolites like hydroquinone and catechol into highly reactive semiquinone radicals and benzoquinones. who.intnih.gov This secondary metabolism within the target organ for benzene toxicity is a key mechanism for its hematotoxic effects. who.int
While the metabolic pathways of benzene are qualitatively similar across species, quantitative differences are significant and have important implications for extrapolating toxicity data from animals to humans. nih.gov Studies using this compound have been essential for delineating these differences. nih.govnih.govnih.gov
| Species | Key Metabolic Features (Revealed by this compound Studies) | Reference |
|---|---|---|
| Mouse | Higher overall metabolic capacity. Produces greater proportions of hydroquinone conjugates and muconic acid, especially at low doses. More sensitive to benzene toxicity. | nih.govnih.govsemanticscholar.org |
| Rat | Lower metabolic capacity compared to mice. Produces lower proportions of hydroquinone and muconic acid. | nih.govnih.gov |
| Cynomolgus Monkey | Metabolizes more benzene to hydroquinone metabolites than rats. Phenyl sulfate is the major urinary metabolite. Proportion of muconic acid is much lower than in rodents. | nih.govnih.gov |
| Chimpanzee | Metabolism is qualitatively similar but quantitatively different from other species. Forms the lowest levels of hydroquinone conjugates and muconic acid. Phenyl conjugates account for the majority of urinary metabolites. | nih.gov |
Quantitative Distribution and Excretion Studies of this compound and its Metabolites
Radiolabeling with Carbon-14 (B1195169) allows for the quantitative measurement of benzene and its metabolites in various tissues and excreta, providing a comprehensive picture of its absorption, distribution, metabolism, and excretion (ADME). selcia.comnih.gov Whole-body autoradiography of mice exposed to [14C]-benzene has shown rapid distribution of radioactivity into well-perfused organs and fatty tissues. nih.govnih.gov
Following administration, [14C]-benzene and its metabolites are distributed throughout the body. Studies in mice have shown that the highest levels of radioactivity are typically found in the liver and kidney, which are the primary sites of metabolism. cdc.govoup.com Significant levels are also found in blood and bone marrow, the target organ for benzene's toxicity. cdc.govoup.com Peak radiocarbon levels in most tissues are observed within 0.5 to 1 hour post-exposure, followed by rapid clearance. oup.com However, metabolites can accumulate in the bone marrow. cdc.gov For instance, levels of catechol and hydroquinone in the bone marrow of exposed animals were found to exceed those in the blood, and they were cleared more slowly than phenol. cdc.gov
Excretion studies using this compound show that metabolites are eliminated primarily through urine. nih.govnih.gov In monkeys, the proportion of the administered 14C excreted in urine decreased as the dose increased, indicating saturation of metabolic pathways. nih.gov In rats, a small percentage (around 0.8%) of an injected [14C]benzene dose was found to be excreted in the bile, primarily as conjugated metabolites. scispace.com Unmetabolized benzene is largely excreted through exhalation. semanticscholar.org
| Tissue | Relative Concentration of 14C | Reference |
|---|---|---|
| Liver | Highest | cdc.govoup.com |
| Kidney | High | cdc.govoup.com |
| Bone Marrow | High | cdc.gov |
| Blood | Intermediate | cdc.gov |
| Spleen | Lowest | oup.com |
| Thymus | Lowest | oup.com |
| Heart | Lowest | oup.com |
Organ and Tissue Distribution Analysis via Whole-Body Autoradiography
Whole-body autoradiography (WBA) is a pivotal technique for visualizing the distribution of radiolabeled compounds throughout an entire animal. Studies utilizing Benzene-¹⁴C in mice have demonstrated its rapid and widespread distribution following exposure. sjweh.fi Upon inhalation, Benzene-¹⁴C is quickly absorbed and distributed, with notable accumulation in fatty and nervous tissues, which is consistent with the lipophilic nature of benzene. sjweh.fi
The technique provides a comprehensive anatomical overview of radioactivity, highlighting organs and tissues with high concentrations of the parent compound or its metabolites. researchgate.net For instance, WBA studies have shown that after exposure to ¹⁴C-labeled benzene, radioactivity is prominent in the liver and kidneys, which are primary sites of benzene metabolism and excretion. sjweh.fi Furthermore, the technique can reveal long-term retention of metabolites in specific tissues. sjweh.fi The distribution pattern can be qualitatively and quantitatively assessed, providing crucial information for understanding the toxicokinetics of benzene. njdmpk.com
Table 1: Tissue Distribution of Benzene-¹⁴C Metabolites
| Tissue/Organ | Observation | Reference |
| Fatty Tissues | Rapid uptake and retention | sjweh.fi |
| Nervous Tissues | Rapid uptake and retention | sjweh.fi |
| Liver | High concentration of metabolites | sjweh.fi |
| Kidney | High concentration of metabolites | sjweh.fi |
| Bronchi | Presence of firmly bound metabolites | sjweh.fi |
Excretion Kinetics and Routes (e.g., Urinary, Biliary, Respiratory Elimination)
Tracing the excretion of Benzene-¹⁴C and its metabolites is fundamental to understanding its clearance from the body. Studies in both humans and animal models have identified the primary routes of elimination. Unmetabolized benzene is predominantly eliminated through exhalation. nih.gov The metabolites of benzene, which are more water-soluble, are primarily excreted in the urine. nih.govnih.gov Biliary excretion also serves as a route for the elimination of some benzene metabolites. sjweh.fi
Kinetic studies using Benzene-¹⁴C have shown that the proportion of benzene and its metabolites eliminated through different routes can be influenced by the exposure concentration. nih.govnih.gov For instance, at lower exposure levels, a larger fraction of the absorbed dose is metabolized and excreted in the urine. nih.gov Conversely, at higher concentrations that may saturate metabolic pathways, a greater proportion of unmetabolized benzene is exhaled. nih.gov The fraction of radioactivity eliminated via urine can range from 10% to 52% of the intake. nih.gov Fecal excretion generally accounts for a minor percentage of the total radioactivity. nih.gov
Investigation of Macromolecular Adduct Formation by this compound Metabolites
Benzene is known to be a carcinogen, and its toxicity is linked to the formation of reactive metabolites that can bind to essential macromolecules such as DNA and proteins. The use of Benzene-¹⁴C has been instrumental in studying the formation of these adducts.
Quantification of DNA Adducts
The covalent binding of benzene metabolites to DNA to form adducts is considered a critical step in the initiation of benzene-induced carcinogenesis. Benzene-¹⁴C allows for the highly sensitive detection and quantification of these DNA adducts, even at very low levels. nih.gov Studies in which rats were administered Benzene-¹⁴C have demonstrated a linear dose-response relationship for the formation of DNA adducts in various organs, particularly at low doses. nih.gov This suggests that even low levels of benzene exposure can lead to DNA damage. Research has indicated that metabolic activation of benzene results in the formation of DNA adducts in the bone marrow and white blood cells. nih.gov The detection of these adducts can serve as a biomarker of biologically effective dose.
Table 2: DNA Adduct Levels in B6C3F1 Mice Treated with Benzene
| Treatment | Cell Type | Relative Adduct Levels (per 10⁷ nucleotides) | Reference |
| Benzene (440 mg/kg, twice daily for 1-7 days) | Bone Marrow | 0.06 - 1.46 | nih.gov |
| Benzene (440 mg/kg, twice daily for 1-7 days) | White Blood Cells | 0.06 - 1.46 | nih.gov |
| Hydroquinone (in vitro) | Bone Marrow | Adducts detected | nih.gov |
Characterization of Protein Adducts
In addition to DNA, reactive metabolites of benzene can also bind to proteins, forming protein adducts. These adducts can be used as biomarkers of exposure and may also contribute to the toxic effects of benzene. Benzene-¹⁴C has been employed to study the covalent binding of benzene metabolites to various proteins. nih.gov For example, adducts with serum albumin have been characterized and are considered valuable biomarkers for assessing human exposure to benzene. berkeley.edu Studies have identified specific adducts, such as those formed from benzene oxide and 1,4-benzoquinone (B44022) with cysteine residues in albumin. berkeley.edu The levels of these adducts have been shown to correlate with benzene exposure levels, although the relationship can be complex and may show saturation at higher exposures. berkeley.edu
In Vitro Models for this compound Absorption and Permeation Studies
In vitro models, particularly using human or animal skin, are valuable for assessing the dermal absorption of chemicals like benzene without the need for human subjects. The use of Benzene-¹⁴C in these systems allows for precise quantification of penetration and permeation.
Dermal Penetration Studies
In vitro studies using human skin have been conducted to determine the percutaneous absorption of Benzene-¹⁴C. nih.govnih.gov These studies often utilize diffusion cells where the skin sample separates a donor chamber containing the Benzene-¹⁴C from a receptor chamber. criver.com The amount of radioactivity that passes through the skin into the receptor fluid over time is measured to determine the rate of absorption.
Research has shown that factors such as occlusion (covering the application site) can significantly increase the dermal absorption of benzene. nih.gov One study found that occlusion increased absorption by a factor of approximately 40. nih.gov Environmental conditions, such as temperature, can also influence the rate of penetration, with higher temperatures generally leading to increased permeability. nih.gov Furthermore, the application of certain topical products, like sunscreen, has been observed to increase the flux of benzene through the skin. nih.gov The liquid form of benzene is absorbed at a rate of about 0.4 mg/cm²/hour. researchgate.net
Table 3: Permeability Coefficients of Benzene-¹⁴C Through Human Skin Under Various Conditions
| Condition | Permeability Coefficient (cm/h) | Reference |
| Standard (26°C) | 0.14 | nih.gov |
| High Temperature (50°C) | 0.26 | nih.gov |
| Low Temperature (15°C) | 0.10 | nih.gov |
| Pretreated with Sunscreen | 0.24 | nih.gov |
Advanced Research Methodologies and Emerging Trends Involving Benzene 14c
Radiotracer Applications in Surface Science and Catalysis Research
Radiotracer techniques, particularly those employing carbon-14 (B1195169), offer unparalleled sensitivity for studying molecular interactions at surfaces, which are fundamental to heterogeneous catalysis. princeton.edu These methods allow researchers to monitor adsorption, desorption, and surface reactions under realistic conditions. rsc.org The use of Benzene-14C provides a direct means to quantify surface coverage and reaction kinetics, offering insights that are often unattainable with other surface analysis techniques. aip.org
A specialized radiotracer counting system developed for use in ultrahigh vacuum (UHV) environments demonstrates the power of this approach. aip.org This system utilizes a compact, rotatable surface barrier detector capable of detecting as few as 1x10¹³ molecules per square centimeter containing carbon-14. aip.org Such sensitivity is crucial for studying catalytic processes on the small surface areas of single crystals, which serve as ideal models for industrial catalysts. aip.org
The interaction of benzene (B151609) with catalytic metal surfaces is a critical step in many industrial hydrogenation and reforming processes. rsc.org this compound has been effectively used to study the chemisorption (chemical adsorption) of benzene on the (111) crystal face of platinum. aip.org Radiotracer studies allow for the direct measurement of the surface concentration of benzene molecules, providing valuable data on the strength and nature of the surface-adsorbate bond. aip.org
Theoretical studies using Density Functional Theory (DFT) complement these experimental findings by providing a detailed picture of the adsorption process at an atomic level. researchgate.net These calculations show that benzene chemisorbs strongly on the Pt(111) surface. researchgate.net The preferred adsorption site can vary with surface coverage; for instance, on a perfect Pt(111) surface, the 3-fold symmetric fcc hollow site is energetically preferred at low coverage, while the bridge position is also favored. researchgate.net The presence of surface defects, such as steps or vacancies, can increase the strength of the adsorption. researchgate.net
The combination of this compound radiotracer experiments and theoretical calculations provides a comprehensive understanding of chemisorption dynamics.
Table 1: Benzene Adsorption Characteristics on Pt(111) Surface
| Adsorption Parameter | Finding | Method |
| Preferred Adsorption Site | Bridge position and 3-fold fcc hollow site | DFT Calculations researchgate.net |
| Adsorption Strength | Strong chemisorption | DFT Calculations researchgate.net |
| Effect of Surface Defects | Increased adsorption strength at steps and vacancies | DFT Calculations researchgate.net |
| Surface Coverage Measurement | Direct quantification using ¹⁴C detection | Radiotracer Studies aip.org |
| Adsorbate Configuration | Tilted with respect to the surface at higher coverage | Experimental & Theoretical Data researchgate.net |
Beyond static adsorption, this compound is a powerful tool for investigating the dynamic processes of surface reactions, such as rehydrogenation. aip.org In studies on Pt(111), researchers have used this radiotracer to monitor the reaction of chemisorbed ¹⁴C-benzene with hydrogen, leading to the formation of products like cyclohexane. aip.org By tracking the radioactivity on the surface and in the gas phase over time, it is possible to determine reaction rates and elucidate the mechanism of the catalytic cycle.
Periodic DFT has been employed to study the coadsorption of hydrogen and benzene on catalyst surfaces like Pd(111), a system analogous to platinum. rsc.org These studies help predict the most stable surface coverages of both reactants under typical hydrogenation conditions, which is crucial for understanding the reaction mechanism. rsc.org The insights gained from this compound experiments, such as the surface residence time of reactants and the rate of product formation, are essential for validating and refining these theoretical models. This synergy helps in building a complete picture of how benzene is converted to other products on a catalytic surface.
Development of Novel this compound Labeling Strategies for Specific Research Applications
The utility of this compound is critically dependent on the ability to synthesize the labeled compound efficiently and with high specific activity. The classic method for producing carbon-labeled benzene involves the trimerization of [¹⁴C]acetylene. researchgate.net While effective, this route can be complex and may not be suitable for all applications. Consequently, significant research has focused on developing more versatile and efficient labeling strategies.
A major trend is the development of late-stage ¹⁴C-radiolabeling. acs.org This approach aims to introduce the carbon-14 isotope at the final step of a synthesis, which is more efficient and minimizes the handling of radioactive intermediates. acs.org One promising late-stage technique is carbon isotope exchange (CIE), where a ¹²C functional group in the target molecule is directly swapped with its ¹⁴C counterpart. acs.org
Another key strategy involves the use of versatile, small ¹⁴C-labeled building blocks. The most fundamental precursor for all ¹⁴C-labeled compounds is Ba¹⁴CO₃, which is generated in nuclear reactors. nih.govnih.gov This can be converted into [¹⁴C]CO₂, a widely used reagent for incorporating carbon-14. nih.gov Modern methods focus on using [¹⁴C]CO₂ in transition-metal-catalyzed reactions to create ¹⁴C-labeled carboxylic acids, which can then be converted into a wide array of other functional groups. nih.gov Research has also demonstrated novel methods for core-labeling of aromatic rings, such as a formal [5 + 1] cyclization to produce ¹⁴C-labeled phenols. acs.org These advanced methods provide more direct and flexible routes to specifically labeled compounds for targeted research applications. nih.gov
Table 2: Comparison of this compound Labeling Strategies
| Strategy | Description | Advantages | Challenges |
| Classic Trimerization | Cyclization of three [¹⁴C]acetylene molecules to form the benzene ring. researchgate.net | Produces a uniformly labeled ring. | Multi-step; requires handling of gaseous radioactive acetylene (B1199291). |
| Late-Stage Functionalization | Introduction of a ¹⁴C-containing functional group onto an existing benzene ring precursor. acs.org | High efficiency; minimizes radioactive synthesis steps. | Requires a suitably functionalized, non-radioactive precursor. |
| Carbon Isotope Exchange (CIE) | Direct replacement of a stable ¹²C atom with a ¹⁴C atom in the final molecule. acs.org | Most direct route; avoids precursor synthesis. | Often results in lower molar activity due to equilibrium nature. acs.org |
| [¹⁴C]CO₂ Carboxylation | Using [¹⁴C]CO₂ to add a carboxyl group, which can be further modified. nih.gov | [¹⁴C]CO₂ is a readily available primary reagent. | Traditional methods require harsh conditions; newer methods are milder. nih.gov |
Interdisciplinary Approaches Integrating this compound Tracing with Advanced Analytical Techniques
The full potential of this compound is realized when it is used in conjunction with other advanced analytical methods. The integration of radiotracing with surface science techniques and computational modeling provides a multi-faceted view of chemical processes.
For example, the use of this compound in UHV chambers equipped with techniques like Auger Electron Spectroscopy (AES) and Low-Energy Electron Diffraction (LEED) allows for the correlation of surface composition and structure with the quantitative adsorption data from the radiotracer. aip.org This combination can reveal how the arrangement of surface atoms influences the binding and reactivity of benzene molecules.
Furthermore, the experimental data obtained from this compound tracing are invaluable for validating and parameterizing computational models, such as DFT calculations and microkinetic modeling. researchgate.net By comparing experimentally determined reaction rates and surface coverages with theoretical predictions, researchers can refine their models to more accurately describe the catalytic system. This iterative process of experiment and theory accelerates the discovery and design of new, more efficient catalysts.
Future Directions in this compound Research and Methodological Innovation
The field of ¹⁴C-labeling is experiencing a resurgence of innovation, driven by the demand for more efficient and precise research tools in the pharmaceutical and agrochemical industries. nih.gov Future research involving this compound is likely to focus on several key areas.
One major direction is the continued development of late-stage labeling and carbon isotope exchange methodologies. acs.org The goal is to create a toolbox of reactions that can reliably and predictably install a ¹⁴C atom into complex molecules with high yield and specificity. This will make ¹⁴C-labeled compounds, including derivatives of benzene, more accessible for a wider range of studies. acs.org
Another emerging area is overcoming the technical challenges associated with handling small quantities of radioactive gases like [¹⁴C]CO₂ and ensuring their efficient incorporation into target molecules. acs.org Innovations in reactor design and flow chemistry are being explored to improve the efficiency and safety of these radiochemical reactions.
Finally, as analytical instruments become more sensitive, there will be new opportunities to combine this compound tracing with techniques such as high-resolution microscopy and spectroscopy. This could enable researchers to visualize the location and transformation of individual molecules on a surface, providing the ultimate level of mechanistic detail. The ongoing innovation in radiolabeling chemistry ensures that this compound will remain a vital tool for fundamental and applied scientific research. nih.gov
Q & A
Q. How should researchers prepare and validate Benzene-<sup>14</sup>C samples to ensure accurate isotopic measurements in geochemical or radiocarbon dating studies?
- Methodological Answer : Begin by calibrating count rates using standardized reference materials to account for instrument-specific decay variability. Validate sample purity via gas chromatography or mass spectrometry to exclude contaminants (e.g., non-<sup>14</sup>C isotopes). Use inter-laboratory comparison protocols to verify data reproducibility, as minor procedural deviations can lead to significant age calculation errors . For quantitative validation, incorporate control experiments with unlabeled benzene to isolate background noise .
Q. What are the critical considerations for designing experiments involving Benzene-<sup>14</sup>C diffusion studies in liquid-phase systems?
- Methodological Answer : Control temperature and solvent polarity rigorously, as isotopic substitution (e.g., <sup>14</sup>C vs. <sup>12</sup>C) alters molecular diffusion coefficients. For instance, benzene-<sup>14</sup>C exhibits marginally slower diffusion than non-labeled benzene due to isotopic mass differences. Use tracer techniques with scintillation counting to quantify <sup>14</sup>C-specific movement, and validate results against theoretical models like Fick’s law .
Q. How can researchers mitigate inconsistencies in Benzene-<sup>14</sup>C data when transitioning from raw count rates to interpretable geochemical parameters?
- Methodological Answer : Apply decay correction factors accounting for half-life variability and instrument drift. Use standardized reporting frameworks (e.g., Δ<sup>14</sup>C values normalized to a reference standard) to enable cross-study comparisons. Document all normalization steps, including background subtraction and isotopic fractionation adjustments, in line with protocols from established radiocarbon laboratories .
Advanced Research Questions
Q. How do isotopic effects of <sup>14</sup>C influence reaction kinetics in Benzene-<sup>14</sup>C metabolic or degradation studies?
- Methodological Answer : Kinetic isotope effects (KIEs) arise from vibrational energy differences in <sup>14</sup>C-labeled bonds. For degradation studies, measure rate constants using time-resolved isotopic tracing (e.g., LC-MS/MS) and compare with non-labeled controls. For example, <sup>14</sup>C-labeled benzene may exhibit slower enzymatic oxidation due to heavier isotopic mass, requiring adjustments in metabolic flux models .
Q. What strategies resolve contradictions in Benzene-<sup>14</sup>C data arising from analytical method variability (e.g., GC vs. scintillation counting)?
- Methodological Answer : Perform cross-validation using orthogonal techniques. For instance, discrepancies in concentration measurements between GC (chemical specificity) and scintillation counting (isotopic activity) may stem from quenching effects or incomplete combustion. Address this by calibrating scintillation counters with internal standards and validating combustion efficiency via CO2 recovery assays .
Q. How can researchers optimize experimental designs to distinguish between abiotic and biotic degradation pathways of Benzene-<sup>14</sup>C in environmental samples?
- Methodological Answer : Use isotope ratio mass spectrometry (IRMS) coupled with <sup>13</sup>C/<sup>14</sup>C dual labeling to track pathway-specific signatures. For biotic pathways, conduct inhibition assays (e.g., autoclaving for microbial activity suppression) and compare degradation rates. Statistical tools like principal component analysis (PCA) can disentangle overlapping isotopic signals from mixed pathways .
Q. What advanced analytical techniques are recommended for detecting low-concentration Benzene-<sup>14</sup>C adducts in complex biological matrices?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to isolate <sup>14</sup>C adducts from isobaric interferences. For enhanced sensitivity, use accelerator mass spectrometry (AMS), which detects <sup>14</sup>C at attomolar levels. Validate findings with synthetic <sup>14</sup>C-adduct standards to confirm fragmentation patterns .
Data Analysis and Reporting
Q. How should researchers address contradictions between theoretical models and empirical Benzene-<sup>14</sup>C diffusion data?
- Methodological Answer : Re-examine assumptions in model parameters (e.g., solvent viscosity, temperature gradients) and validate via sensitivity analysis. If discrepancies persist, conduct molecular dynamics simulations to probe isotopic effects at atomic resolution. Report both model limitations and empirical uncertainties transparently, following guidelines for discussing contradictions in complex systems .
Q. What frameworks ensure reproducibility in Benzene-<sup>14</sup>C studies when replicating literature methods?
- Methodological Answer : Adopt the "reproducibility hierarchy": (1) Replicate using identical materials and protocols, (2) Compare results under modified conditions (e.g., alternative solvents), and (3) Validate via independent analytical methods. Document all deviations from original methods, and use statistical tools (e.g., Bland-Altman plots) to assess inter-study variability .
Tables for Key Reference
Q. Table 1. Common Challenges in Benzene-<sup>14</sup>C Data Reporting
Q. Table 2. Advanced Techniques for Benzene-<sup>14</sup>C Analysis
| Technique | Application | Sensitivity |
|---|---|---|
| AMS | Ultra-trace detection in environmental samples | 10<sup>−18</sup> mol |
| HRMS-CID | Structural elucidation of adducts | 10<sup>−12</sup> g |
| Dual-isotope (¹³C/¹⁴C) tracing | Pathway discrimination in degradation studies | 0.1‰ isotope ratio |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
